6-Fluoro-3-nitropyridin-2-ol 6-Fluoro-3-nitropyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 1806474-45-2
VCID: VC7504891
InChI: InChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9)
SMILES: C1=C(C(=O)NC(=C1)F)[N+](=O)[O-]
Molecular Formula: C5H3FN2O3
Molecular Weight: 158.088

6-Fluoro-3-nitropyridin-2-ol

CAS No.: 1806474-45-2

Cat. No.: VC7504891

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.088

* For research use only. Not for human or veterinary use.

6-Fluoro-3-nitropyridin-2-ol - 1806474-45-2

Specification

CAS No. 1806474-45-2
Molecular Formula C5H3FN2O3
Molecular Weight 158.088
IUPAC Name 6-fluoro-3-nitro-1H-pyridin-2-one
Standard InChI InChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9)
Standard InChI Key NVSVIFYPSMJCRY-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC(=C1)F)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The structural identity of 6-fluoro-3-nitropyridin-2-ol is defined by its IUPAC name 6-fluoro-3-nitro-1H-pyridin-2-one, reflecting the keto-enol tautomerism inherent to its pyridin-2-ol scaffold. Key molecular descriptors include:

Table 1: Molecular Data for 6-Fluoro-3-nitropyridin-2-ol

PropertyValue/Descriptor
CAS No.1806474-45-2
Molecular FormulaC5H3FN2O3\text{C}_5\text{H}_3\text{FN}_2\text{O}_3
Molecular Weight158.088 g/mol
InChIInChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9)
InChIKeyNVSVIFYPSMJCRY-UHFFFAOYSA-N
SMILESC1=C(C(=O)NC(=C1)F)N+[O-]
PubChem CID130980163

The molecule’s planar aromatic system is disrupted by the nitro group at position 3, which introduces significant electron withdrawal, while the fluorine at position 6 enhances stability through inductive effects. X-ray crystallography data, though unavailable in the cited sources, would likely reveal intramolecular hydrogen bonding between the hydroxyl and nitro groups, a common feature in ortho-substituted nitrophenols .

CompoundKey StepsReagents/ConditionsYield/Challenges
4-Chloro-3-nitropyridine-2-ol Nitration, Diazotization, HydrolysisHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, NaNO2\text{NaNO}_2, HCl\text{HCl}Industrial scalability issues
6-Nitropyridin-3-ol Direct nitration of pyridin-3-olHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4Low regioselectivity

Physicochemical Properties

While solubility data for 6-fluoro-3-nitropyridin-2-ol are unavailable, its structural analogs provide clues:

  • Solubility: Nitropyridinols generally exhibit limited aqueous solubility due to aromatic stacking but may dissolve in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: The nitro and hydroxyl groups render the compound sensitive to light and moisture, necessitating storage under inert gas at <15°C .

  • Acidity: The hydroxyl group (pKa ~8–10) and nitro group (pKa ~−2 to 0) contribute to pH-dependent reactivity, enabling selective derivatization .

Applications in Pharmaceutical and Chemical Research

Drug Discovery

Pyridin-2-ols are pivotal in drug design due to their peptidomimetic properties. The 1H-pyridin-2-one tautomer of 6-fluoro-3-nitropyridin-2-ol mimics peptide bonds, making it a scaffold for protease inhibitors and antimicrobial agents . For example, 6-aminopyridin-3-ols exhibit antioxidant activity, suggesting potential therapeutic applications for fluorinated analogs .

Chemical Intermediates

The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation). Its fluorine atom enhances metabolic stability in agrochemicals and pharmaceuticals .

Future Research Directions

  • Solubility Studies: Systematic determination in aqueous and organic solvents.

  • Enzymatic Synthesis: Biocatalytic methods using microbial hydroxylases could offer greener alternatives to chemical nitration .

  • Pharmacological Profiling: Screening for antimicrobial, anticancer, or CNS activity.

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